

# Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of N-Acetylpyrrole

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## Compound of Interest

Compound Name: *N*-Acetylpyrrole

Cat. No.: B15496583

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data (NMR and IR) for **N-Acetylpyrrole**, offering a clear benchmark for its identification against common structural alternatives.

This document outlines the characteristic spectroscopic signatures of **N-Acetylpyrrole** and contrasts them with related pyrrole derivatives. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized for straightforward comparison.

## Spectroscopic Data Comparison

The structural integrity of **N-Acetylpyrrole** can be unequivocally confirmed by comparing its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra with known standards and closely related structures. The following tables summarize the key spectroscopic data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	H-2, H-5 ( $\delta$ , ppm)	H-3, H-4 ( $\delta$ , ppm)	Other Protons ( $\delta$ , ppm)	J-Coupling Constants (Hz)
N-Acetylpyrrole	~7.3 - 7.4 (t)	~6.2 - 6.3 (t)	~2.5 (s, 3H, -COCH <sub>3</sub> )	$J_{2,3} \approx J_{4,5} \approx 2.2$ Hz
Pyrrole	~6.7 (t)	~6.1 (t)	~8.1 (br s, 1H, N-H)	$J_{2,3} \approx J_{4,5} \approx 2.7$ Hz, $J_{2,4} \approx J_{3,5} \approx 1.4$ Hz, $J_{2,5} \approx 1.9$ Hz
N-Methylpyrrole	~6.6 (t)	~6.1 (t)	~3.6 (s, 3H, -CH <sub>3</sub> )	$J_{2,3} \approx J_{4,5} \approx 2.6$ Hz, $J_{2,4} \approx J_{3,5} \approx 1.5$ Hz, $J_{2,5} \approx 1.9$ Hz
2-Acetylpyrrole	~6.9-7.0 (m), ~6.8-6.9 (m)	~6.1-6.2 (m)	~9.0 (br s, 1H, N-H), ~2.4 (s, 3H, -COCH <sub>3</sub> )	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	C-2, C-5 ( $\delta$ , ppm)	C-3, C-4 ( $\delta$ , ppm)	Other Carbons ( $\delta$ , ppm)
N-Acetylpyrrole	~121	~112	~168 (C=O), ~24 (-CH <sub>3</sub> )
Pyrrole	~118	~108	-
N-Methylpyrrole	~121	~108	~35 (-CH <sub>3</sub> )
2-Acetylpyrrole	~132 (C-2), ~122 (C-5)	~110 (C-3), ~117 (C-4)	~188 (C=O), ~26 (-CH <sub>3</sub> )

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)

Compound	C=O Stretch	C-H (Aromatic) Stretch	N-H Stretch
N-Acetylpyrrole	~1700-1730	~3100-3150	-
Pyrrole	-	~3100-3140	~3400 (sharp)
N-Methylpyrrole	-	~3100	-
2-Acetylpyrrole	~1650-1670	~3100-3300	~3200-3300 (broad)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

Protocol:

- Sample Preparation: Approximately 5-10 mg of the analyte (**N-Acetylpyrrole** or a comparative compound) was dissolved in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer was tuned and locked to the deuterium signal of  $\text{CDCl}_3$ .
  - Shimming was performed to optimize the magnetic field homogeneity.
  - A standard single-pulse experiment was used with a  $30^\circ$  pulse angle.
  - The spectral width was set to 16 ppm, centered at 6 ppm.
  - A relaxation delay of 1 second was used, and 16 scans were acquired.

- The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse program (e.g., zgpg30) was utilized.
  - The spectral width was set to 240 ppm, centered at 120 ppm.
  - A relaxation delay of 2 seconds was employed, and 1024 scans were accumulated.
  - The FID was processed with a line broadening of 1.0 Hz.
- Data Processing: All spectra were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and 77.16 ppm for the central peak of the CDCl<sub>3</sub> triplet in the <sup>13</sup>C spectrum.

## Infrared (IR) Spectroscopy

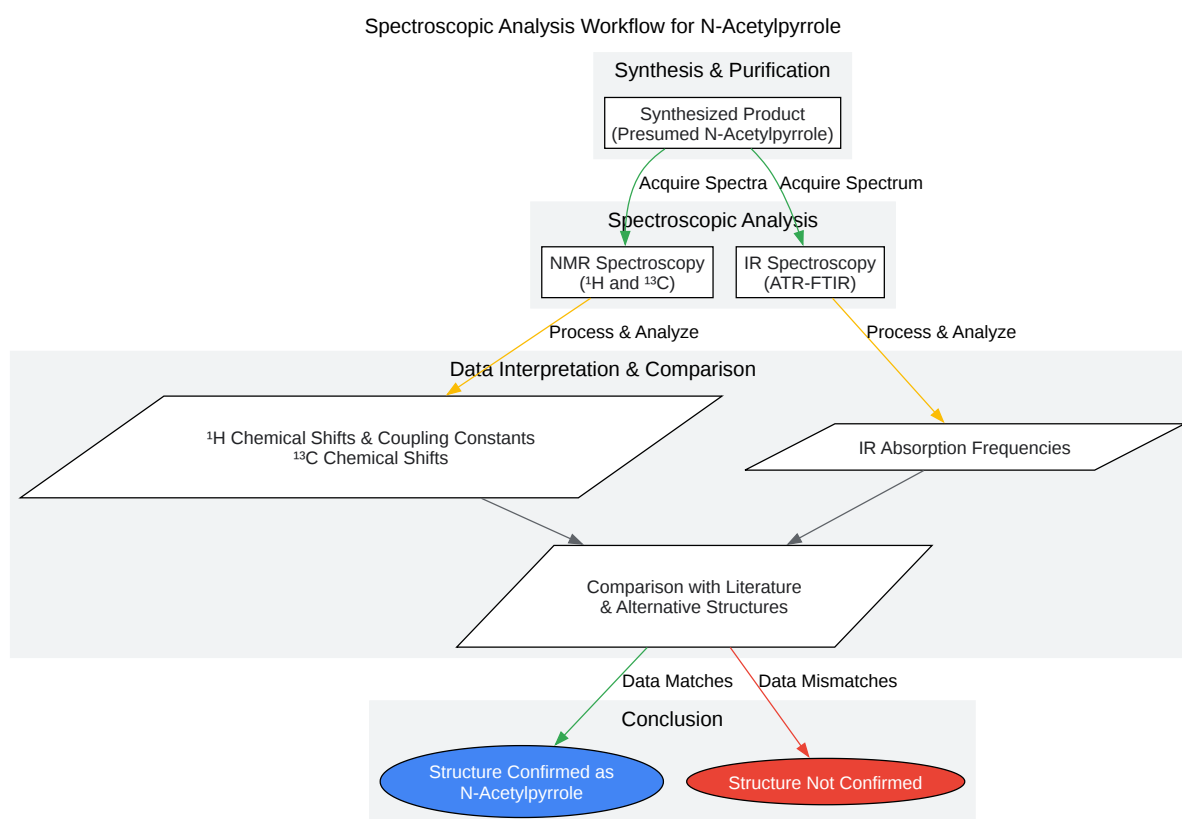
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory.

Protocol:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal was collected to account for atmospheric and instrumental contributions.
- Sample Application: A small drop of the liquid sample (**N-Acetylpyrrole** or a comparative compound) was placed directly onto the diamond ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.
  - A resolution of 4 cm<sup>-1</sup> was used, and 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

## Workflow for Spectroscopic Structure Confirmation

The logical flow of experiments and data analysis for confirming the structure of **N-Acetylpyrrole** is outlined below.



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Caption: Workflow for the spectroscopic confirmation of **N-Acetylpyrrole** structure.

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